
(R)-1-(Pyrrolidin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Pyrrolidin-2-yl)prop-2-en-1-one is a chiral compound that features a pyrrolidine ring attached to a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyrrolidin-2-yl)prop-2-en-1-one typically involves the reaction of a pyrrolidine derivative with a propenone precursor. One common method includes the use of ®-N-Boc-3-pyrrolidinol as a starting material, which undergoes a series of reactions including protection, deprotection, and coupling reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.
Types of Reactions:
Oxidation: ®-1-(Pyrrolidin-2-yl)prop-2-en-1-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propenone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
®-1-(Pyrrolidin-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of ®-1-(Pyrrolidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- ®-N-Boc-3-pyrrolidinol
- Pyrrolidin-3-ol
- Benzyl 3-hydroxypyrrolidine-1-carboxylate
Comparison: Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-[(2R)-pyrrolidin-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2,6,8H,1,3-5H2/t6-/m1/s1 |
InChI Key |
QYYPYISHAUTXJE-ZCFIWIBFSA-N |
Isomeric SMILES |
C=CC(=O)[C@H]1CCCN1 |
Canonical SMILES |
C=CC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


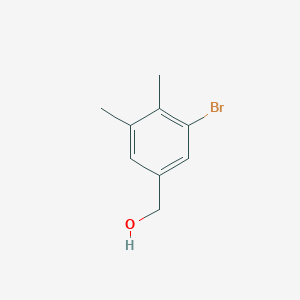
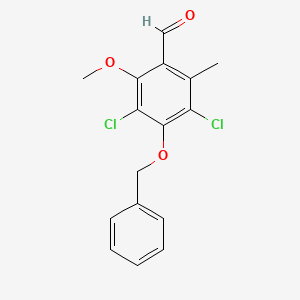
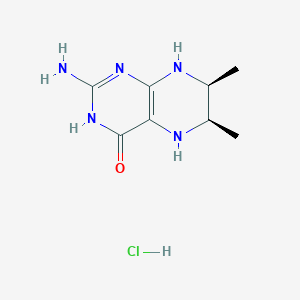

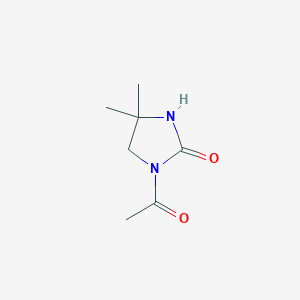

![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)

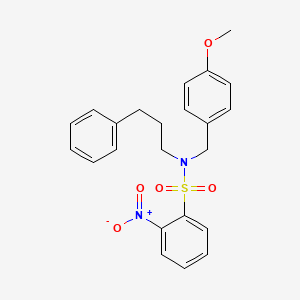



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)

